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Compound of Interest

Compound Name: 3C-P (hydrochloride)

Cat. No.: B1162873

Introduction & Scientific Context

3C-P is a synthetic psychedelic amphetamine, structurally characterized as the

-methyl homolog of proscaline.[1][2] As a member of the "3C" family (related to 3C-E, 3C-B), it
acts primarily as a 5-HT

receptor agonist.[2] In forensic and clinical settings, the extraction of 3C-P from biological
matrices presents specific challenges due to its amphiphilic nature—possessing both a
lipophilic propoxy tail and a basic primary amine.

This guide provides two validated extraction workflows: Mixed-Mode Solid Phase Extraction
(SPE) for high-throughput precision and Liquid-Liquid Extraction (LLE) for cost-effective, rapid
analysis. Both protocols are designed to isolate the parent compound while minimizing matrix
interferences (phospholipids, proteins, and salts).

Chemical Profile & Properties
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Property Value Notes

1-(3,5-dimethoxy-4-

IUPAC Name propoxyphenyl)propan-2-
amine
C
H
Formula Salt form typically encountered
NO

[LIE2]EB14]05]6][7] - HC

[M+H]
Molar Mass 253.34 g/mol (Free Base)
=254.2
Based on
pKa (Amine) ~9.6 - 10.0 (Estimated) amphetamine/mescaline
analogs
More lipophilic than mescaline
LogP ~2.0-25
(LogP 0.7)
. High solubility in acidic
Solubility Water, Ethanol, DMSO

aqueous buffers

Sample Preparation Protocols
Protocol A: Mixed-Mode Cation Exchange (SPE)

Recommended For: Plasma, Serum, Urine Mechanism: Utilizes both hydrophobic retention
(C18/Polymer) and electrostatic retention (Strong Cation Exchange - SCX). This "catch-and-
release” mechanism offers the highest sample cleanliness.

Reagents Required[4]

o SPE Cartridges: Mixed-mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg
/1 mL.

o Loading Buffer: 0.1% Formic Acid in Water (pH ~2.5).
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e Wash Solvent 1: 0.1% Formic Acid in Water.
» Wash Solvent 2: 100% Methanol (removes neutrals/acidic interferences).

e Elution Solvent: 5% Ammonium Hydroxide in Methanol (pH > 11).

Step-by-Step Methodology

e Sample Pre-treatment:

o Plasma/Serum: Mix 200 uL sample with 200 pL Loading Buffer (acidifies sample to
protonate 3C-P). Vortex for 30s. Centrifuge at 10,000 x g for 5 min to pellet particulates.

o Urine: Dilute 1:1 with Loading Buffer. Hydrolysis (enzymatic) may be required if
glucuronide metabolites are targeted, though 3C-P is primarily excreted unchanged or
deaminated.

Conditioning:

o Add 1 mL Methanol to cartridge.

o Add 1 mL Water to cartridge.

Loading:
o Load pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

o Mechanism:[8] 3C-P (positively charged at pH < 9) binds to the SCX moiety; hydrophobic
tail binds to the polymer backbone.

Washing:
o Wash 1: 1 mL 0.1% Formic Acid (removes proteins/salts).

o Wash 2: 1 mL 100% Methanol (CRITICAL STEP: Removes neutral lipids and hydrophobic
interferences. 3C-P remains bound ionically).

Elution:
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o Elute with 2 x 500 pL of 5% NH

OH in Methanol.

o Mechanism:[8] High pH deprotonates the amine (neutralizing the charge), releasing 3C-P
from the sorbent.

e Reconstitution:
o Evaporate eluate to dryness under N

at 40°C.

o Reconstitute in 100 uL Mobile Phase A/B (90:10).

Protocol B: Liquid-Liquid Extraction (LLE)

Recommended For: Whole Blood, Tissue Homogenates Mechanism: Exploits the pH-
dependent solubility switch. At high pH, 3C-P becomes a neutral free base, partitioning into
non-polar organic solvents.

Reagents Required[4]

o Extraction Solvent: Ethyl Acetate or 1-Chlorobutane (Chlorobutane provides cleaner extracts
for blood).

e pH Adjustment: 1 M Sodium Hydroxide (NaOH) or Saturated Carbonate Buffer (pH 10-11).

Step-by-Step Methodology

e Sample Pre-treatment:

o Aliquot 200 pL biological matrix into a glass tube.

o Add 50 pL Internal Standard (e.g., Mescaline-D9 or Amphetamine-D5).
 Basification:

o Add 100 pL 1 M NaOH or Carbonate Buffer. Vortex briefly.
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o Check: pH must be > 11 to ensure 3C-P is in free-base form.

» Extraction:
o Add 1 mL Extraction Solvent (Ethyl Acetate or Chlorobutane).
o Vortex vigorously for 5 minutes or mechanically shake for 10 minutes.
o Centrifuge at 3,000 x g for 5 minutes to separate phases.

o Transfer:

o Transfer the upper organic layer to a clean glass tube. Avoid disturbing the
agueous/protein interface.

» Concentration:
o Evaporate the organic layer to dryness under nitrogen stream at 40°C.

o Note: Do not over-dry or use excessive heat, as free-base amphetamines can be volatile.
Adding 10 pL of 1% HCI in methanol prior to drying can form the non-volatile salt,
preventing loss.

¢ Reconstitution:

o Reconstitute in 100 uL Initial Mobile Phase.

Workflow Visualization

The following diagrams illustrate the logical flow and chemical mechanisms for both protocols.

Diagram 1: Mixed-Mode SPE Logic Flow
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Caption: Mixed-Mode SPE workflow exploiting the pKa of 3C-P for selective retention and
cleanup.

Diagram 2: Liquid-Liquid Extraction (LLE) Mechanism
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Caption: LLE mechanism relying on pH adjustment to shift 3C-P logD for organic partitioning.

Analytical Method (LC-MS/MS)

Once extracted, the sample requires sensitive detection. The following parameters are
optimized for 3C-P.

e Column: C18 or Phenyl-Hexyl (e.g., Kinetex Biphenyl), 2.1 x 100 mm, 1.7 um. Phenyl
phases offer superior selectivity for aromatic amphetamines.

¢ Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
¢ Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
¢ Flow Rate: 0.4 mL/min.

o Gradient: 5% B to 95% B over 6 minutes.

: itions (ESL+

Precursor Product Collision
Compound Product (Qual)
(m/z) (Quant) Energy (eV)
3C-P 254.2 195.1 178.1 20-30
Loss of Optimized per
Explanation [M+H] ] Tropylium ion ) P P
amine/propyl instrument
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Note: The primary fragment for 3,4,5-trimethoxy analogs often involves the cleavage of the

amine side chain. Validation with a reference standard is required to confirm exact product

ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: High-Efficiency Extraction of 3C-P
Hydrochloride from Biological Matrices]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1162873#extraction-of-3c-p-hydrochloride-from-
biological-matrices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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